molecular formula C18H20N6O2S B2844449 (1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate CAS No. 1111450-47-5

(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate

Cat. No. B2844449
M. Wt: 384.46
InChI Key: JYDVHSMNBNWELK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a phenyl group attached to a tetrazole ring, which is further connected to a pyrimidine ring via a propanoate bridge . Tetrazoles are a class of five-membered heterocyclic compounds that contain four nitrogen atoms, and they are known for their high nitrogen content and stability . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple heterocyclic rings suggests that it could exhibit interesting structural features, such as aromaticity and the ability to form multiple hydrogen bonds .


Chemical Reactions Analysis

Tetrazoles are known to participate in a variety of chemical reactions, often serving as bioisosteres for carboxylic acid groups in drug molecules . Pyrimidines also exhibit diverse reactivity, and can undergo reactions such as alkylation, acylation, and halogenation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a phenyl group could contribute to its lipophilicity, while the tetrazole and pyrimidine rings could participate in hydrogen bonding, affecting its solubility .

Future Directions

Future research on this compound could involve exploring its potential applications, such as its use in the development of new drugs or materials. Studies could also be conducted to further investigate its physical and chemical properties, and to optimize its synthesis .

properties

IUPAC Name

(1-phenyltetrazol-5-yl)methyl 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2S/c1-12-15(13(2)20-18(19-12)27-3)9-10-17(25)26-11-16-21-22-23-24(16)14-7-5-4-6-8-14/h4-8H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDVHSMNBNWELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)C)CCC(=O)OCC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate

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